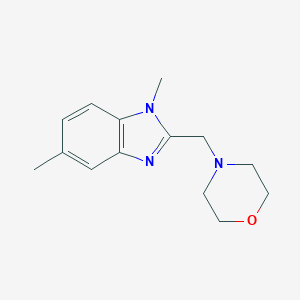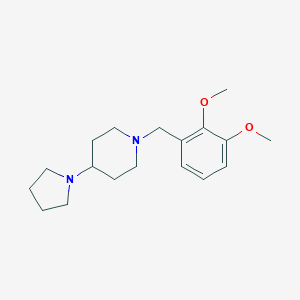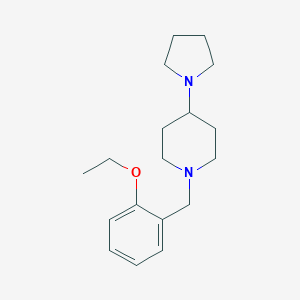![molecular formula C23H29N3O2 B247027 N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B247027.png)
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been shown to have a high affinity for the dopamine D2 receptor, making it a promising candidate for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves its binding to the dopamine D2 receptor, which results in the activation of downstream signaling pathways. This activation leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects
Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a significant effect on dopamine release in the brain, which can lead to improvements in motor function and mood. Additionally, N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide in lab experiments is its high affinity for the dopamine D2 receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide is a synthetic compound, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide. One area of interest is the development of more potent and selective compounds that target the dopamine D2 receptor. Additionally, further research is needed to fully understand the neuroprotective effects of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide and its potential applications in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide involves the reaction of 3-methoxyphenylacetic acid with 4-(3-bromoprop-1-enyl)piperazine in the presence of a base, followed by the addition of 3-phenylprop-2-enoyl chloride. The resulting compound is then purified through recrystallization to obtain pure N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has been studied extensively for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide has a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and emotion.
Propriétés
Nom du produit |
N-(3-methoxyphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide |
|---|---|
Formule moléculaire |
C23H29N3O2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-11-5-10-21(19-22)24-23(27)12-14-26-17-15-25(16-18-26)13-6-9-20-7-3-2-4-8-20/h2-11,19H,12-18H2,1H3,(H,24,27)/b9-6+ |
Clé InChI |
YPLSGSOAWSAZAP-RMKNXTFCSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)

![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
